molecular formula C17H20N6O B8675674 Jak3-IN-7

Jak3-IN-7

Cat. No.: B8675674
M. Wt: 324.4 g/mol
InChI Key: YAGUGWDMCPHBFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

JAK3-IN-7 is a selective inhibitor of Janus kinase 3 (JAK3), a member of the Janus kinase family of non-receptor tyrosine kinases. JAK3 plays a crucial role in the signaling pathways of various cytokines, which are essential for immune cell development and function. Inhibitors of JAK3, such as this compound, are of significant interest for their potential therapeutic applications in treating autoimmune diseases and certain types of cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JAK3-IN-7 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization.

Industrial Production Methods

Industrial production of this compound requires optimization of the synthetic route to ensure high yield and purity. This involves scaling up the reactions, optimizing reaction conditions (e.g., temperature, solvent, catalyst), and implementing purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

JAK3-IN-7 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include:

Major Products

The major products formed from these reactions are typically derivatives of this compound with modified functional groups, which can enhance or alter its biological activity .

Scientific Research Applications

JAK3-IN-7 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the JAK/STAT signaling pathway and to develop new synthetic methodologies.

    Biology: Employed in research to understand the role of JAK3 in immune cell signaling and function.

    Medicine: Investigated for its potential therapeutic applications in treating autoimmune diseases, such as rheumatoid arthritis and psoriasis, as well as certain types of cancer.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting the JAK/STAT pathway.

Mechanism of Action

JAK3-IN-7 exerts its effects by selectively inhibiting the activity of JAK3. This inhibition interferes with the JAK/STAT signaling pathway, which is crucial for the transmission of signals from cytokine receptors to the nucleus. By blocking JAK3 activity, this compound prevents the phosphorylation and dimerization of STAT proteins, thereby inhibiting the transcription of genes involved in immune cell proliferation, differentiation, and survival .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to JAK3-IN-7 include other JAK inhibitors such as:

Uniqueness

This compound is unique in its high selectivity for JAK3 over other JAK family members. This selectivity reduces the likelihood of off-target effects and improves its therapeutic potential for diseases where JAK3 plays a critical role .

Properties

Molecular Formula

C17H20N6O

Molecular Weight

324.4 g/mol

IUPAC Name

3-[3-methyl-8-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,8-diazaspiro[3.5]nonan-1-yl]-3-oxopropanenitrile

InChI

InChI=1S/C17H20N6O/c1-12-9-23(14(24)3-6-18)17(12)5-2-8-22(10-17)16-13-4-7-19-15(13)20-11-21-16/h4,7,11-12H,2-3,5,8-10H2,1H3,(H,19,20,21)

InChI Key

YAGUGWDMCPHBFF-UHFFFAOYSA-N

Canonical SMILES

CC1CN(C12CCCN(C2)C3=NC=NC4=C3C=CN4)C(=O)CC#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

An optically-active compound of 4-(3-methyl-1,6-diazaspiro[3.5]non-6-yl)-7H-pyrrolo[2,3-d]pyrimidine (25 mg) was mixed with 1-cyanoacetyl-3,5-dimethylpyrazole (32 mg) and 1,4-dioxane (750 μl), and the mixture was stirred at 100° C. for 3.5 hours. The mixture was cooled to room temperature. Thereto were added water and saturated aqueous sodium bicarbonate solution, and the mixture was extracted with ethyl acetate. The separated aqueous layer was extracted with ethyl acetate five times, and the combined organic layer was washed with water and concentrated under reduced pressure. The resulting residue was purified by silica-gel thin layer chromatography (eluent: chloroform/methanol=9/1). The resulting residue was purified by silica-gel thin layer chromatography (eluent: ethyl acetate/methanol=93/7) again. The resulting solid (8.0 mg) was slurry-washed with n-hexane/ethyl acetate solution to give the titled compound (6.7 mg).
Name
4-(3-methyl-1,6-diazaspiro[3.5]non-6-yl)-7H-pyrrolo[2,3-d]pyrimidine
Quantity
25 mg
Type
reactant
Reaction Step One
Quantity
32 mg
Type
reactant
Reaction Step One
Quantity
750 μL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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Synthesis routes and methods II

Procedure details

An optically-active compound of 4-(3-methyl-1,6-diazaspiro[3.5]non-6-yl)-7H-pyrrolo[2,3-d]pyrimidine (1.8 g) was mixed with 1-cyanoacetyl-3,5-dimethylpyrazole (2.3 g), N,N-diisopropylethylamine (2.4 ml) and 1,4-dioxane (18 ml), and the mixture was stirred at 100° C. for 3 hours. The mixture was cooled to room temperature. Then, thereto were added water and saturated aqueous sodium chloride solution, and the mixture was extracted with ethyl acetate. The separated aqueous layer was extracted with chloroform, and the combined organic layer was concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography (eluent: chloroform/ethyl acetate=1/1, followed by chloroform/methanol=20/1 to 10/1). The resulting residue was purified by silica gel column chromatography (eluent: chloroform/acetone=10/1 to 1/1) again. The resulting residue was purified by silica gel column chromatography (eluent: chloroform/methanol=20/1 to 10/1) again to give the titled compound (1.8 g).
Name
4-(3-methyl-1,6-diazaspiro[3.5]non-6-yl)-7H-pyrrolo[2,3-d]pyrimidine
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
2.4 mL
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
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reactant
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